N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 2-hydroxy-N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide typically involves the reaction of 2,3-dimethylaniline with methyl 2-bromoacetate under basic conditions to form the intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)acetamide
- N-(2,3-Dimethylphenyl)-2-hydroxyacetamide
- N-(2,3-Dimethylphenyl)-N-methylacetamide
Uniqueness
N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide is unique due to the presence of both a hydroxyl group and a methyl group on the amide nitrogen. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
80527-10-2 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-10(9(8)2)12(3)11(14)7-13/h4-6,13H,7H2,1-3H3 |
InChI Key |
QXDPREOTFXKIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C(=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.